![molecular formula C18H18N2O B14307700 N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide CAS No. 116246-38-9](/img/structure/B14307700.png)
N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide typically involves the reaction of tryptamine with benzyl chloride, followed by formylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The formylation step can be carried out using formic acid or formic anhydride under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indole derivatives .
Applications De Recherche Scientifique
N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and inflammatory diseases.
Mécanisme D'action
The mechanism of action of N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- 2-((1H-indol-3-yl)thio)-N-benzyl derivatives
- Indole-3-acetic acid derivatives
Uniqueness
N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
116246-38-9 |
|---|---|
Formule moléculaire |
C18H18N2O |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
N-[2-(1-benzylindol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C18H18N2O/c21-14-19-11-10-16-13-20(12-15-6-2-1-3-7-15)18-9-5-4-8-17(16)18/h1-9,13-14H,10-12H2,(H,19,21) |
Clé InChI |
OMJPZPRAIZPMMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)

![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
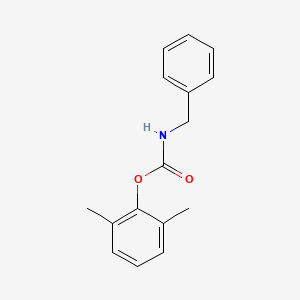
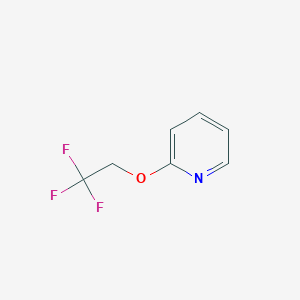

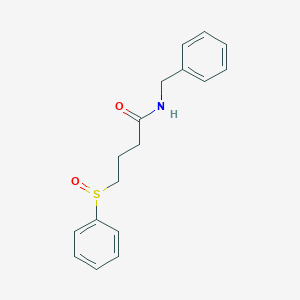
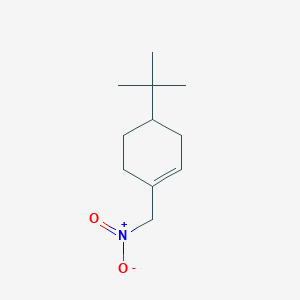


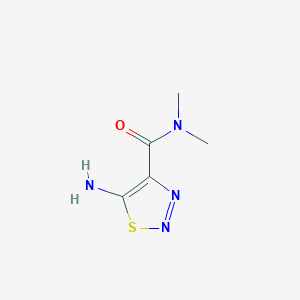
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
